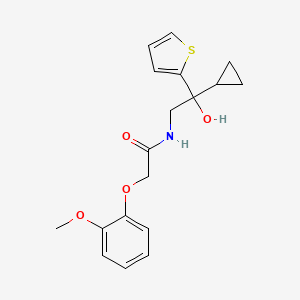

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reaction sequences, starting from basic structural units and employing reactions like the Leuckart reaction for acetamide derivatives (P. Rani et al., 2016). Another example includes the synthesis of heterocyclic compounds derived from acetamide, showcasing the diversity of synthetic pathways and the role of cyanoacetamido moieties in key precursors (H. Shams et al., 2010).

Molecular Structure Analysis

Molecular structure determination is crucial in understanding the reactivity and properties of chemical compounds. Studies often utilize IR, NMR, and mass spectrum analysis to confirm the structural assignments of new compounds (P. Rani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to a wide range of products with diverse properties. For instance, the cyclization of dianions with diacylcyclopropanes has been explored to produce hydroxyspiro[cyclooctenones], showcasing the potential for creating functionally rich phenols or their dimers (N. Rasool et al., 2008).

Physical Properties Analysis

While specific details on the physical properties of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide" were not found, studies on similar compounds emphasize the importance of characterizing solubility, melting points, and other physical parameters to better understand their practical applications and behavior in various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and mechanisms of action, are critical for determining the utility of acetamide derivatives in various fields. The chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide, for example, illustrates the nuanced understanding required to manipulate these compounds for desired outcomes (Deepali B Magadum & G. Yadav, 2018).

Applications De Recherche Scientifique

Chemoselective Acetylation in Drug Synthesis :

- A study by Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This research highlights the importance of such compounds in the synthesis of critical pharmaceuticals (Magadum & Yadav, 2018).

Pharmacological Assessment of Acetamide Derivatives :

- Rani et al. (2016) synthesized novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This study underlines the therapeutic potential of these compounds in treating various conditions (Rani, Pal, Hegde, & Hashim, 2016).

Metabolism Studies :

- Coleman et al. (2000) conducted a comparative metabolism study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Such research provides insight into the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Antimicrobial and Antioxidant Properties :

- A study by Raghavendra et al. (2016) on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated their significant antimicrobial and antioxidant activities. This suggests the potential use of similar compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Effects on Learning and Memory :

- A 2006 study by Jiang Jing-ai explored the effects of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride on learning and memory in mice, demonstrating the potential neurological applications of these compounds (Jiang Jing-ai, 2006).

Structural and Coordination Studies :

- Kalita and Baruah (2010) examined the spatial orientations of amide derivatives in anion coordination, contributing to the understanding of the structural chemistry of these compounds (Kalita & Baruah, 2010).

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-22-14-5-2-3-6-15(14)23-11-17(20)19-12-18(21,13-8-9-13)16-7-4-10-24-16/h2-7,10,13,21H,8-9,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBPERPCKWVXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)